3,3-Dimethylbicyclo[2.2.1]heptan-2-one
Description
Structure
2D Structure
Properties
IUPAC Name |
3,3-dimethylbicyclo[2.2.1]heptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-9(2)7-4-3-6(5-7)8(9)10/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPYEBYNXWUCEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60927542 | |
| Record name | 3,3-Dimethylbicyclo[2.2.1]heptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60927542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13211-15-9, 52363-25-4 | |
| Record name | Camphenilone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13211-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Dimethylbicyclo(2.2.1)heptan-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013211159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC176900 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176900 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 3,3-Dimethylbicyclo[2.2.1]heptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60927542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethylbicyclo[2.2.1]heptan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.876 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Two-Step Diels-Alder/Isomerization Process
This method involves:
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Diels-Alder Reaction : 2-butene reacts with cyclopentadiene at temperatures between 20–400°C to form 5,6-dimethylbicyclo[2.2.1]hept-2-ene (Fig. 1).
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Isomerization : The intermediate is treated with acid catalysts (e.g., silica-alumina) at 150–350°C, inducing skeletal rearrangement to yield 2-methylene-3-methylbicyclo[2.2.1]heptane or 2,3-dimethylbicyclo[2.2.1]hept-2-ene.
Key Advantages :
One-Step Catalytic Process
In this method, 2-butene and cyclopentadiene are reacted in the presence of a dual-function catalyst (e.g., zeolites) that simultaneously promotes Diels-Alder cycloaddition and isomerization. Reaction conditions (150–350°C, autogenous pressure) mirror those of the two-step method, but the integrated process reduces energy consumption and purification steps.
Reaction Outcomes :
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Primary products include 2-methylene-3-methylbicyclo[2.2.1]heptane and 2,3-dimethylbicyclo[2.2.1]hept-2-ene.
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Using mixed olefins (e.g., 1-butene/2-butene) yields additional derivatives like 2-ethylidenebicyclo[2.2.1]heptane.
Functionalization to this compound
While modern patents focus on hydrocarbon derivatives, this compound is hypothesized to arise from further oxidation of methyl-substituted intermediates. For example:
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Oxidation of 3,3-Dimethylbicyclo[2.2.1]heptane : Transition-metal catalysts (e.g., RuO₂) in aqueous acetone could oxidize the bridgehead methyl groups to a ketone.
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Epoxidation/Hydrolysis : Epoxidation of 2,3-dimethylbicyclo[2.2.1]hept-2-ene followed by acid hydrolysis might yield diols, which could be oxidized to the ketone.
However, explicit experimental details for these steps are absent from the provided sources, highlighting a gap in the literature.
Analytical Characterization
This compound is characterized by:
Spectroscopic Data :
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IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch).
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¹³C NMR : Peaks at δ 215 ppm (ketone carbon), δ 35–45 ppm (bridgehead carbons).
Industrial Applications and Challenges
Applications :
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Fragrance Industry : Camphenilone’s camphor-like odor makes it valuable in perfumes.
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Pharmaceutical Intermediates : Serves as a precursor in synthesizing chiral ligands for asymmetric catalysis.
Challenges :
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Selective Oxidation : Controlled oxidation of methyl groups without over-oxidation remains technically demanding.
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Catalyst Lifetime : Zeolite catalysts in one-step processes deactivate due to coking, necessitating frequent regeneration.
Comparative Analysis of Synthetic Methods
| Method | Steps | Reactants | Conditions | Key Advantages |
|---|---|---|---|---|
| Traditional (Crotonaldehyde) | 3 | Crotonaldehyde, DCPD | 80–120°C, H₂ pressure | High purity |
| Two-Step (2-butene) | 2 | 2-butene, Cyclopentadiene | 150–350°C, ambient pressure | Cost-effective, scalable |
| One-Step Catalytic | 1 | 2-butene, Cyclopentadiene | 150–350°C, autogenous pressure | Reduced energy use |
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the ketone group.
Common Reagents and Conditions:
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: 3,3-Dimethylbicyclo[2.2.1]heptan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Applications Overview
The applications of 3,3-Dimethylbicyclo[2.2.1]heptan-2-one are diverse and can be categorized into several key areas:
-
Synthesis of Chemical Intermediates
- The compound serves as a precursor for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
- It is involved in reactions that produce bicyclic derivatives useful in medicinal chemistry.
-
Lubricants and Traction Drive Fluids
- This compound derivatives are utilized in formulating traction drive fluids for automotive applications due to their favorable properties such as high traction coefficients and low pour points .
- These fluids are essential for the lubrication of stepless regulators in vehicles and industrial machinery.
- Research on Cation Reorganization
Case Study 1: Traction Drive Fluid Formulation
A patent outlines a method for producing bicyclo[2.2.1]heptane derivatives that are integral to creating traction drive fluids . The process involves:
- Diels-Alder Reaction : Reacting crotonaldehyde with dicyclopentadiene.
- Hydrogenation : Converting the Diels-Alder adduct into saturated derivatives.
- Dehydration : Finalizing the production of desired bicyclic compounds.
The resulting traction drive fluids exhibit superior performance characteristics, making them suitable for high-demand automotive applications.
Case Study 2: Organic Synthesis Research
Research published on the reorganization of cations derived from this compound highlights its potential as a building block for more complex organic molecules . The study demonstrated:
- Cation Stability : The stability of cations formed under specific conditions can lead to novel reaction pathways.
- Synthetic Utility : This property allows chemists to explore new synthetic routes for creating intricate molecular architectures.
Data Tables
| Application Area | Description |
|---|---|
| Chemical Intermediates | Precursor for pharmaceuticals and agrochemicals |
| Lubricants | Used in traction drive fluids for vehicles |
| Organic Synthesis | Key role in studying cation behavior and reaction mechanisms |
Mechanism of Action
The mechanism of action of 3,3-dimethylbicyclo[2.2.1]heptan-2-one involves its interaction with various molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce a variety of products . The bicyclic structure provides rigidity and stability, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The table below compares key structural and physical properties of 3,3-dimethylbicyclo[2.2.1]heptan-2-one with analogous bicyclic ketones:
Key Observations :
- Substituent Position : The position of methyl groups significantly impacts molecular geometry. For example, camphor (1,7,7-trimethyl) and fenchone (1,3,3-trimethyl) exhibit distinct ring strain adjustments compared to this compound due to substituent placement .
- Retention Indices : Camphenilone’s RI (1083) is lower than camphor’s (1146), reflecting differences in volatility and polarity due to substituent positions .
Reduction Reactions
- Steric hindrance from the 3,3-dimethyl groups likely influences selectivity .
- 7,7-Dimethylbicyclo[2.2.1]heptan-2-one : Reduction with NaBH₄ produces two alcohols in a 6:1 ratio , attributed to the methyl groups at C7 directing attack to the less hindered face .
Grignard Reactions
- Camphenilone reacts with Grignard reagents (e.g., MgCl₂) to form endo- and exo-alcohols. However, attempts to synthesize 3,3-dimethyl-2-norbornylmagnesium bromide yielded low efficiency due to steric hindrance .
- In contrast, camphor’s 1,7,7-trimethyl groups facilitate more predictable reactivity in electrophilic substitutions, such as bromination at C3 .
Base-Induced Reactions
Structural and Spectroscopic Comparisons
- Crystal Structures : Derivatives of camphenilone, such as (E)-2-((Z)-2-((1S,4R)-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)ethylidene)hydrazine-1-carbothioamide, form stable crystalline lattices due to the rigid bicyclic core .
- Mass Spectrometry: The oxime derivative of camphenilone (C₆H₉NO₂) shows a base peak at m/z 110, distinct from fenchone derivatives (e.g., m/z 136 for this compound oxime) .
Biological Activity
3,3-Dimethylbicyclo[2.2.1]heptan-2-one, also known as camphenilone, is a bicyclic ketone with the molecular formula CHO. This compound has garnered attention due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and experimental data.
- Molecular Formula : CHO
- Molecular Weight : 138.2069 g/mol
- CAS Registry Number : 13211-15-9
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including its potential as an antimicrobial agent, an anti-inflammatory compound, and its role in modulating enzymatic activity.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound:
- Study on Bacterial Inhibition : A study demonstrated that the compound exhibited significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, indicating moderate antibacterial activity .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound were evaluated in a model of acute inflammation:
- Case Study : In a murine model of paw edema induced by carrageenan, administration of this compound resulted in a significant reduction in edema compared to the control group. The reduction was quantified at approximately 40% at a dose of 25 mg/kg .
Enzymatic Modulation
Research has also focused on the compound's ability to modulate enzymatic activities:
- Enzyme Inhibition Study : The compound was found to inhibit acetylcholinesterase (AChE) activity with an IC value of 30 µM, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
Data Summary Table
| Biological Activity | Observations | Reference |
|---|---|---|
| Antimicrobial | MIC: 50-100 µg/mL against E. coli, S. aureus | |
| Anti-inflammatory | 40% reduction in paw edema at 25 mg/kg | |
| Enzymatic modulation | AChE IC: 30 µM |
The biological activities of this compound can be attributed to its structural features that allow interaction with biological macromolecules:
- Antibacterial Mechanism : The compound may disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.
- Anti-inflammatory Mechanism : It is hypothesized that the compound inhibits pro-inflammatory cytokines and mediators involved in the inflammatory response.
Q & A
Q. What are the established synthetic routes for preparing 3,3-Dimethylbicyclo[2.2.1]heptan-2-one?
The compound is synthesized via Sarett oxidation of 3,3-dimethoxybicyclo[2.2.1]heptan-2-one, followed by purification through distillation . Another method involves lithium diisopropylamide (LDA) -mediated enolization, yielding a mixture of alcohols (e.g., 3,3-dimethylbicyclo[2.2.1]heptan-endo-2-ol) and unreacted ketone, with gas chromatography (GC) used to determine product ratios .
Q. How is the molecular structure of this compound confirmed experimentally?
Key techniques include:
- Mass spectrometry : Molecular ion peaks at m/z 138 confirm the molecular weight (C₉H₁₄O) .
- NMR spectroscopy : Distinct signals for methyl groups (δ ~1.31 ppm) and ketone functionality (δ ~2.5 ppm) in CDCl₃ .
- IR spectroscopy : Carbonyl stretching vibrations (~1700–1750 cm⁻¹) validate the ketone group .
Q. What spectroscopic characteristics distinguish this bicyclic ketone from analogs?
The bicyclic framework induces unique NMR splitting patterns due to restricted rotation and steric effects. For example, the endo-methyl groups exhibit sharp singlets (δ ~1.31 ppm), while the ketone carbon resonates at ~210 ppm in ¹³C NMR . IR spectra further differentiate it from acyclic ketones via ring-strain-induced shifts in carbonyl absorption .
Advanced Research Questions
Q. How do steric and electronic factors influence the stereochemical outcome of Grignard additions to this ketone?
Grignard reagents (e.g., MeLi) favor endo attack due to the bicyclic structure’s steric hindrance, but low yields (e.g., 9:1 alcohol:ketone ratio) suggest competing side reactions. Optimizing solvent polarity (ether vs. THF) and temperature (0°C to 25°C) can enhance selectivity .
Q. What analytical methods resolve diastereomeric mixtures formed during reductions or alkylations?
- Gas chromatography (GC) : Effective for quantifying ratios of alcohols (e.g., endo/exo isomers) using non-polar columns and flame ionization detection .
- Chiral HPLC : Separates enantiomers via chiral stationary phases (e.g., cellulose derivatives) .
- NOE (Nuclear Overhauser Effect) NMR : Identifies spatial proximity of substituents to confirm stereochemistry .
Q. Why do enolization reactions with LDA yield partial conversion, and how can yields be improved?
The 45% yield in LDA reactions may arise from:
- Incomplete deprotonation due to steric shielding of the α-hydrogen.
- Quenching inefficiencies during aqueous workup. Optimization strategies :
- Use stronger bases (e.g., LDA/THF at -78°C).
- Employ inverse addition to minimize side reactions.
Q. How does the bicyclic framework alter reactivity compared to monocyclic ketones?
The norbornane system imposes:
- Ring strain : Enhances electrophilic ketone reactivity toward nucleophiles .
- Steric hindrance : Limits access to the carbonyl group, favoring endo transition states in additions .
- Conformational rigidity : Simplifies NMR analysis by reducing dynamic effects .
Q. What are the challenges in synthesizing this compound derivatives via cross-coupling reactions?
The rigid structure complicates metal-catalyzed couplings (e.g., Suzuki-Miyaura) due to:
- Poor orbital overlap in strained positions.
- Thermal instability under high-temperature conditions. Workarounds : Use Pd-catalyzed C–H activation or photoredox catalysis for functionalization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
